![molecular formula C22H23NO5 B12219410 2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione](/img/structure/B12219410.png)
2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione
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Overview
Description
2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is a complex organic compound that belongs to the class of benzoxazepines
Preparation Methods
Synthetic Routes and Reaction Conditions
Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and benzoxazepine rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Shares structural similarities and exhibits similar biological activities.
Cycloalkanes: Although structurally different, they share some chemical properties and reactivity patterns.
Uniqueness
2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Biological Activity
The compound 2-ethyl-4-{2-oxo-2-[4-(propan-2-yloxy)phenyl]ethyl}-1,4-benzoxazepine-3,5(2H,4H)-dione (CAS Number: 903589-80-0) belongs to the benzoxazepine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, synthesis methods, and relevant case studies.
The molecular formula of the compound is C22H23NO5 with a molecular weight of 381.4 g/mol. The structural characteristics contribute to its biological activity and potential therapeutic applications.
Property | Value |
---|---|
Molecular Formula | C22H23NO5 |
Molecular Weight | 381.4 g/mol |
CAS Number | 903589-80-0 |
Pharmacological Activities
Benzoxazepines are recognized for a variety of pharmacological effects including:
- Antimicrobial Activity : Compounds in this class have shown significant antimicrobial properties against various bacterial and fungal strains. Research indicates that derivatives exhibit both antibacterial and antifungal activities, making them potential candidates for treating infections .
- Analgesic and Anti-inflammatory Effects : Some studies suggest that benzoxazepines may possess analgesic properties and can modulate inflammatory responses, which is critical in pain management .
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Benzoxazepine Core : The initial step involves reacting appropriate amino compounds with chloroacetyl derivatives to form the benzoxazepine core.
- Substitution Reactions : Subsequent reactions introduce the ethyl and propan-2-yloxy groups through nucleophilic substitutions.
- Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity .
Biological Assays
The biological activity of the compound has been evaluated through various assays:
- Antibacterial Assays : Testing against Gram-positive and Gram-negative bacteria demonstrated significant inhibitory effects. For instance, in vitro studies showed that the compound exhibited higher activity against Staphylococcus aureus compared to standard antibiotics .
- Antifungal Activity : The compound was also tested against common fungal strains like Candida albicans and Aspergillus niger, showing promising results that suggest its potential as an antifungal agent .
Case Studies
Several studies have reported on the biological activity of benzoxazepine derivatives:
- A study conducted by Janez et al. (2005) highlighted the synthesis and evaluation of various benzoxazepine derivatives, noting their significant antimicrobial properties. The results indicated that modifications in the aromatic ring could enhance activity against specific pathogens .
- Another research article focused on the antiproliferative effects of related compounds on cancer cell lines (HeLa, HepG2). While not directly testing our compound, it provides insights into the potential anticancer properties associated with benzoxazepines .
Properties
Molecular Formula |
C22H23NO5 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
2-ethyl-4-[2-oxo-2-(4-propan-2-yloxyphenyl)ethyl]-1,4-benzoxazepine-3,5-dione |
InChI |
InChI=1S/C22H23NO5/c1-4-19-22(26)23(21(25)17-7-5-6-8-20(17)28-19)13-18(24)15-9-11-16(12-10-15)27-14(2)3/h5-12,14,19H,4,13H2,1-3H3 |
InChI Key |
YAVKZNPYWNNPLG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC=C(C=C3)OC(C)C |
Origin of Product |
United States |
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